6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Overview
Description
6-Fluoro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 898746-42-4 . It has a molecular weight of 136.13 .
Molecular Structure Analysis
The InChI code for 6-Fluoro-1H-pyrrolo[2,3-b]pyridine is 1S/C7H5FN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H, (H,9,10) .Physical And Chemical Properties Analysis
6-Fluoro-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature . It should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications
Application 1: Cancer Therapy
- Specific Scientific Field : Oncology
- Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives, which include 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3). These receptors play an essential role in various types of tumors, making them an attractive target for cancer therapy .
- Methods of Application or Experimental Procedures : The derivatives were synthesized and their inhibitory activity against FGFR was evaluated. Among them, compound 4h exhibited potent FGFR inhibitory activity .
- Results or Outcomes : Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .
Application 2: Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Specific Scientific Field : Endocrinology
- Summary of the Application : Compounds related to 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid have been found to reduce blood glucose levels. They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compounds were found to be effective in reducing blood glucose levels, suggesting potential benefits in conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Application 3: Immunomodulation
- Specific Scientific Field : Immunology
- Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to be potent immunomodulators targeting Janus Kinase 3 (JAK3). JAK3 plays a crucial role in modulating a number of inflammatory and immune mediators .
- Methods of Application or Experimental Procedures : The derivatives were synthesized and their inhibitory activity against JAK3 was evaluated. The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .
- Results or Outcomes : Compound 14c was identified as a potent, moderately selective JAK3 inhibitor. The immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .
Application 4: Synthesis of New Acrosin Inhibitors
- Specific Scientific Field : Biochemistry
- Summary of the Application : 7-Azaindole-3-carboxylic acid, a reactant for synthesis of azaindol derivatives, includes 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. These derivatives are used in the synthesis of new acrosin inhibitors .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not detailed in the source .
Safety And Hazards
The safety information available indicates that 6-Fluoro-1H-pyrrolo[2,3-b]pyridine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHNECIDUTUJDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696665 | |
Record name | 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
CAS RN |
1190319-97-1 | |
Record name | 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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